3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c17-22(18,16-12-4-1-2-5-12)9-3-8-19-13-6-7-14-15(10-13)21-11-20-14/h6-7,10,12,16H,1-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTCODZFBIETFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the Propane Sulfonamide Group: The benzo[d][1,3]dioxole intermediate is then reacted with a suitable sulfonyl chloride, such as cyclopentylpropane sulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Final Coupling: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the sulfonamide intermediate under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Cyclopentylpropane amine derivatives.
Substitution: N-alkyl or N-acyl sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The benzo[d][1,3]dioxole moiety is known for its presence in various bioactive compounds, making it a valuable scaffold for developing new therapeutic agents.
Medicine
Medically, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The sulfonamide group is particularly noted for its role in enhancing the bioavailability and stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzo[d][1,3]dioxol-5-yloxy Sulfonamides
Key Observations :
- The methoxybenzyl analog () introduces electron-donating groups that may alter electronic interactions with target proteins.
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The cyclopentyl group likely lowers LogP compared to aromatic amines, balancing lipophilicity and solubility.
- No experimental melting points are reported for sulfonamides in the evidence, though related benzimidazoles show melting points between 171–203°C .
Key Points :
- The Mitsunobu reaction is critical for forming the benzo[d][1,3]dioxol-5-yloxy-propane linkage, as demonstrated in and .
- Yields for sulfonamide analogs vary (40–75%), influenced by steric hindrance and purification challenges .
Biological Activity
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a unique structural composition that includes a benzodioxole moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 301.37 g/mol. The presence of the benzodioxole ring is significant as it is known to enhance biological activity in various compounds.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 1000 |
| Pseudomonas aeruginosa | 750 |
| Enterococcus faecalis | 1250 |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus while showing moderate activity against Gram-negative strains.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity, particularly against Candida albicans. The following table summarizes its antifungal efficacy:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 600 |
This suggests that the compound could be a candidate for further development as an antifungal agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group may interfere with bacterial folic acid synthesis, similar to other sulfonamides. The benzodioxole moiety may also play a role in enhancing membrane permeability or interacting with specific enzyme targets.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Antimicrobial Evaluation : A study synthesized various sulfonamide derivatives, including the target compound, and evaluated their antimicrobial activities. Results indicated that modifications to the benzodioxole structure significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
- Comparative Analysis : Another research effort compared the activity of this compound with other known sulfonamides. It was found that while many derivatives exhibited similar antibacterial properties, the unique structure of this compound provided enhanced activity against resistant strains .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 50–80°C to balance reaction rate and side-product formation (e.g., as seen in Mitsunobu reactions for similar sulfonamides) .
- Solvent Choice : Use polar aprotic solvents like DMF or dichloromethane to enhance nucleophilic substitution between the benzo[d][1,3]dioxole ether and sulfonamide intermediates .
- Catalysts : Employ coupling agents (e.g., DCC) for amide bond formation between cyclopentylamine and the sulfonyl chloride intermediate .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product with >95% purity .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Verify integration ratios and chemical shifts (e.g., benzylic protons at δ 4.8–5.2 ppm, sulfonamide NH at δ 7.1–7.5 ppm) .
- HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 380.12) and isotopic pattern alignment .
- X-ray Crystallography : Resolve 3D conformation using tools like Mercury CSD to validate stereochemistry and intermolecular interactions .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding affinities with enzymes like cyclooxygenase-2 (COX-2), leveraging the sulfonamide group’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., hydrophobic interactions with cyclopentyl groups) .
- QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with antibacterial IC₅₀ values from analogs .
Advanced: How can contradictory bioactivity data from structural analogs be resolved?
Methodological Answer:
- Dose-Response Validation : Repeat assays (e.g., MIC tests for antimicrobial activity) across multiple cell lines (Gram-positive vs. Gram-negative bacteria) to identify strain-specific effects .
- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation masking true activity .
- Structural Tweaks : Introduce substituents (e.g., halogenation at the benzo[d][1,3]dioxole ring) to enhance target selectivity and reduce off-target effects .
Basic: What reaction conditions favor functional group modifications (e.g., sulfonamide deprotection)?
Methodological Answer:
- Deprotection : Use HCl/dioxane (4 M, 0°C) to cleave tert-butyl sulfonamide protecting groups without disrupting the benzo[d][1,3]dioxole moiety .
- pH Control : Maintain pH 7–8 during nucleophilic substitutions to prevent hydrolysis of the sulfonamide .
- Catalytic Hydrogenation : Apply Pd/C (10% w/w) under H₂ (1 atm) to reduce nitro groups in intermediates .
Advanced: What analytical techniques quantify stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40°C/75% RH) stress, monitoring degradation via UPLC-PDA at 254 nm .
- Plasma Stability Assays : Incubate with rat plasma (37°C, 1–24 hrs) and quantify parent compound loss using LC-MS/MS .
- Solid-State Stability : Perform PXRD to detect polymorphic transitions under accelerated storage conditions .
Basic: What are hypothesized biological targets based on structural analogs?
Methodological Answer:
- Antimicrobial Targets : Penicillin-binding proteins (PBPs) due to sulfonamide’s β-lactam mimicry, supported by MIC data from benzodioxole-sulfonamide hybrids .
- Anticancer Targets : Topoisomerase II inhibition, inferred from quinazoline-containing analogs’ DNA intercalation .
- Anti-inflammatory Targets : COX-2 selectivity via sulfonamide’s sulfonic acid group .
Advanced: How can regioselectivity challenges in benzodioxole functionalization be addressed?
Methodological Answer:
- Directing Groups : Install temporary Boc-protected amines at C5 of benzodioxole to orient electrophilic substitutions .
- Microwave-Assisted Synthesis : Apply 150 W irradiation in DMF to enhance para-selectivity during Friedel-Crafts alkylation .
- Computational Guidance : Use DFT (Gaussian 09) to calculate activation barriers for competing pathways .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure (LD₅₀ data from sulfonamide analogs suggest moderate toxicity) .
- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before aqueous disposal .
- Storage : Store at –20°C under argon to prevent oxidation of the benzodioxole ring .
Advanced: What strategies improve yield in multi-step syntheses?
Methodological Answer:
- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation), reducing side reactions and improving throughput .
- In Situ Monitoring : Implement FTIR probes to track intermediate formation and adjust reagent stoichiometry dynamically .
- DoE Optimization : Apply factorial design (e.g., 3² for temperature and solvent ratio) to identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
